molecular formula C20H22N4O2 B7051540 3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one

3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one

Cat. No.: B7051540
M. Wt: 350.4 g/mol
InChI Key: BUUYQTYRQLHBKW-UHFFFAOYSA-N
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Description

3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one is a complex organic compound that features a unique combination of indole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Group: The pyridine group can be attached through a coupling reaction, such as Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the carbonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one: can be compared with other indole derivatives, piperazine derivatives, and pyridine-containing compounds.

Uniqueness

  • The unique combination of indole, piperazine, and pyridine moieties in this compound may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,3-dimethyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-20(2)15-7-6-14(13-16(15)22-19(20)26)18(25)24-11-9-23(10-12-24)17-5-3-4-8-21-17/h3-8,13H,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYQTYRQLHBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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